molecular formula C24H34 B14694583 4,4'-Dihexylbiphenyl CAS No. 25432-91-1

4,4'-Dihexylbiphenyl

Cat. No.: B14694583
CAS No.: 25432-91-1
M. Wt: 322.5 g/mol
InChI Key: MYTZOPCHPFXFFG-UHFFFAOYSA-N
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Description

4,4’-Dihexylbiphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. The compound is further modified by the addition of hexyl groups at the para positions of each benzene ring. This structural modification imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexylbiphenyl typically involves the alkylation of biphenyl with hexyl halides in the presence of a strong base. The reaction can be carried out under reflux conditions using solvents such as toluene or xylene. The general reaction scheme is as follows: [ \text{Biphenyl} + 2 \text{Hexyl Halide} \rightarrow 4,4’-\text{Dihexylbiphenyl} + 2 \text{Halide Ion} ]

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dihexylbiphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction rate and selectivity. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: 4,4’-Dihexylbiphenyl can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form hexyl-substituted cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hexyl-substituted benzophenones or benzoic acids.

    Reduction: Hexyl-substituted cyclohexanes.

    Substitution: Halogenated or nitro-substituted biphenyls.

Scientific Research Applications

4,4’-Dihexylbiphenyl has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor in the synthesis of liquid crystals and polymers. Its unique structure allows for the formation of stable liquid crystalline phases.

    Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with biological membranes.

    Medicine: Explored for its anti-inflammatory and antioxidant properties. It can be used as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and sealants

Mechanism of Action

The mechanism by which 4,4’-Dihexylbiphenyl exerts its effects is primarily through its interaction with hydrophobic environments. The hexyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of hydrophobic drugs across cell membranes.

Comparison with Similar Compounds

    4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of hexyl groups, making it more hydrophilic and suitable for different applications such as polymer synthesis.

    4,4’-Dimethylbiphenyl: Contains methyl groups, which are smaller than hexyl groups, resulting in different physical properties and reactivity.

    4,4’-Dichlorobiphenyl: Contains chlorine atoms, making it more reactive towards nucleophilic substitution reactions.

Uniqueness: 4,4’-Dihexylbiphenyl stands out due to its long alkyl chains, which impart unique hydrophobic properties and thermal stability. These characteristics make it particularly valuable in applications requiring high-performance materials and stable liquid crystalline phases.

Properties

CAS No.

25432-91-1

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

1-hexyl-4-(4-hexylphenyl)benzene

InChI

InChI=1S/C24H34/c1-3-5-7-9-11-21-13-17-23(18-14-21)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

MYTZOPCHPFXFFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC

Origin of Product

United States

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